molecular formula C10H15BO3 B14024770 (2-Ethoxy-3,5-dimethylphenyl)boronic acid

(2-Ethoxy-3,5-dimethylphenyl)boronic acid

Cat. No.: B14024770
M. Wt: 194.04 g/mol
InChI Key: SKSRKVKEEQTKRE-UHFFFAOYSA-N
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Description

(2-Ethoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, where the boronic acid group is converted to a hydroxyl group, and reduction, where it can be transformed into the corresponding borane.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and boranes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(2-Ethoxy-3,5-dimethylphenyl)boronic acid is extensively used in scientific research due to its role in forming carbon-carbon bonds. Its applications include:

    Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Development of boron-containing drugs and probes for biological imaging.

    Medicine: Investigation of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Production of polymers, electronic materials, and agrochemicals.

Mechanism of Action

The mechanism by which (2-Ethoxy-3,5-dimethylphenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3,5-Dimethylphenylboronic acid

Uniqueness

(2-Ethoxy-3,5-dimethylphenyl)boronic acid is unique due to its ethoxy and dimethyl substituents, which enhance its reactivity and stability compared to other boronic acids. These substituents also provide steric and electronic effects that can be leveraged in specific synthetic applications, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

(2-ethoxy-3,5-dimethylphenyl)boronic acid

InChI

InChI=1S/C10H15BO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3

InChI Key

SKSRKVKEEQTKRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C)C)(O)O

Origin of Product

United States

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